
1-(3,4-Difluoro-2-hydroxyphenyl)ethanone
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Overview
Description
1-(3,4-Difluoro-2-hydroxyphenyl)ethanone is an organic compound that serves as an important intermediate in various chemical syntheses. It is characterized by the presence of two fluorine atoms and a hydroxyl group on the phenyl ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorophenol with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-difluorobenzaldehyde, while reduction could produce 1-(3,4-difluoro-2-hydroxyphenyl)ethanol.
Scientific Research Applications
1-(3,4-Difluoro-2-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
- 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one
- 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one
Uniqueness: 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications .
Biological Activity
1-(3,4-Difluoro-2-hydroxyphenyl)ethanone, also known as 3,4-difluoro-2-hydroxyacetophenone, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C9H8F2O2
- CAS Number : 140675-42-9
- LogP : 2.62
- Vapor Pressure : 0.1 ± 0.5 mmHg at 25°C
These properties suggest a moderate hydrophobic nature, which can influence its bioavailability and interaction with biological systems.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. Its mechanism appears to involve the inhibition of bacterial quorum sensing and biofilm formation. For example, research indicated that this compound significantly reduced the β-galactosidase activity in Agrobacterium tumefaciens, suggesting a disruption in its communication system necessary for pathogenicity .
Table 1: Antimicrobial Activity Against Agrobacterium tumefaciens
Concentration (μg/mL) | β-Galactosidase Activity Inhibition (%) |
---|---|
12.5 | 20 |
25 | 53 |
50 | 72 |
This data indicates a dose-dependent response, highlighting the compound's potential as a biopesticide.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis and inhibit cell proliferation in specific cancer types. For instance, structure-activity relationship (SAR) studies have shown that modifications to the phenolic structure can enhance its cytotoxic effects against tumor cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Quorum Sensing Inhibition : The compound disrupts communication among bacterial populations, which is crucial for their virulence.
- Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis.
Study on Antimicrobial Efficacy
A study conducted on the efficacy of this compound against A. tumefaciens revealed that treatment with varying concentrations led to significant reductions in both swimming motility and chemotaxis—key factors for bacterial virulence . This suggests that the compound could be developed into a novel antimicrobial agent.
Investigation of Anticancer Effects
In a separate investigation focusing on human cancer cell lines, researchers noted that treatment with this compound resulted in a marked decrease in cell viability and increased rates of apoptosis compared to control groups. The study emphasized the importance of further exploring structural modifications to enhance its anticancer activity .
Properties
IUPAC Name |
1-(3,4-difluoro-2-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOATHDUMGWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
816450-98-3 |
Source
|
Record name | 816450-98-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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